3-Isopropyl-1H-pyrazole-4-carbaldehyde

Lipophilicity QSAR Medicinal Chemistry

Secure your supply of this specific C4-carbaldehyde regioisomer to avoid failed syntheses. Its unique N1-H hydrogen-bond donor capacity and isopropyl steric bulk (Taft Es ≈ -0.47) are critical for lead optimization and supramolecular chemistry. This solid compound enables precise gravimetric dispensing, unlike liquid N1-isopropyl regioisomers. Verify CAS 154926-99-5 to ensure you receive the correct isomer for Suzuki cross-coupling and coordination studies.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
CAS No. 154926-99-5
Cat. No. B3405863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isopropyl-1H-pyrazole-4-carbaldehyde
CAS154926-99-5
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C=NN1)C=O
InChIInChI=1S/C7H10N2O/c1-5(2)7-6(4-10)3-8-9-7/h3-5H,1-2H3,(H,8,9)
InChIKeyYNHUJFLTICZPOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Isopropyl-1H-pyrazole-4-carbaldehyde (CAS 154926-99-5): Structural Classification and Procurement Baseline


3-Isopropyl-1H-pyrazole-4-carbaldehyde (CAS 154926-99-5, molecular formula C₇H₁₀N₂O, molecular weight 138.17 g/mol) is a heterocyclic building block belonging to the pyrazole-4-carbaldehyde family, characterized by an isopropyl substituent at the C3 position and a formyl group at the C4 position of the 1H-pyrazole ring . This specific substitution pattern differentiates it from N1-substituted regioisomers such as 1-isopropyl-1H-pyrazole-4-carbaldehyde (CAS 313735-67-0) and from C5-carbaldehyde positional isomers (e.g., 3-isopropyl-1H-pyrazole-5-carbaldehyde, CAS 956723-08-3) [1]. The compound serves as a versatile intermediate for constructing pyrazole-fused heterocycles, coordinating ligands, and functionalized derivatives via aldehyde-mediated condensation or cross-coupling reactions [2].

Why 3-Isopropyl-1H-pyrazole-4-carbaldehyde (CAS 154926-99-5) Cannot Be Interchanged with Closely Related Pyrazole Carbaldehydes


Pyrazole carbaldehydes with the same molecular formula (C₇H₁₀N₂O) exhibit markedly divergent physicochemical and reactivity profiles depending on substituent positioning. The target compound (3-isopropyl-1H-pyrazole-4-carbaldehyde) differs fundamentally from its N1-isopropyl regioisomer (CAS 313735-67-0) in hydrogen-bonding capacity, tautomeric equilibrium, and nucleophilic susceptibility at the aldehyde carbon . Compared to the 5-carbaldehyde positional isomer (CAS 956723-08-3), the C4-aldehyde placement alters both the electronic environment of the pyrazole ring and the steric accessibility of the formyl group for condensation reactions [1]. Relative to the 3-methyl analog (CAS 112758-40-4), the isopropyl substituent introduces enhanced lipophilicity (ΔclogP ≈ 0.45) and steric bulk that influences binding interactions, crystallization behavior, and downstream derivatization efficiency [2]. Generic substitution among these in-class compounds without quantitative verification of the specific CAS registry introduces significant risk of failed synthetic sequences, irreproducible biological assay results, and wasted procurement expenditure.

Quantitative Differentiation Evidence for 3-Isopropyl-1H-pyrazole-4-carbaldehyde (CAS 154926-99-5) Versus Structural Analogs


C3-Isopropyl Substituent Modulates Calculated logP by Δ0.45 Relative to C3-Methyl Analog

The 3-isopropyl group of the target compound confers measurably higher calculated lipophilicity compared to the 3-methyl analog. The N1-methyl derivative of the target compound (3-isopropyl-1-methyl-1H-pyrazole-4-carbaldehyde) exhibits a calculated logP of 1.45 [1]. The corresponding 3-methyl analog (3-methyl-1H-pyrazole-4-carbaldehyde) yields a lower logP of approximately 1.0 based on QSPR modeling [2]. This logP increment of ~0.45 attributable to isopropyl-for-methyl substitution translates to approximately 2.8× higher calculated partition coefficient into nonpolar phases.

Lipophilicity QSAR Medicinal Chemistry

Regioisomeric Differentiation: 3-Isopropyl-1H-pyrazole-4-carbaldehyde vs. 1-Isopropyl-1H-pyrazole-4-carbaldehyde Physical State Divergence

The target compound (3-isopropyl-1H-pyrazole-4-carbaldehyde) and its N1-isopropyl regioisomer (1-isopropyl-1H-pyrazole-4-carbaldehyde, CAS 313735-67-0) exhibit distinct physical states at ambient temperature. The N1-isopropyl regioisomer is documented as a liquid at 20°C with a boiling point of 228.9±13.0 °C at 760 mmHg and calculated density of 1.1±0.1 g/cm³ . In contrast, the target compound (C3-isopropyl, N1-unsubstituted) is a solid under standard storage conditions based on vendor handling specifications requiring storage at 2-8°C . This physical state divergence arises from differential hydrogen-bonding capacity: the N1-H proton in the target compound enables intermolecular hydrogen bonding that stabilizes the crystalline lattice, whereas N1-alkylation eliminates this interaction, yielding a liquid phase.

Regioisomer Physical Properties Crystallization

C4-Aldehyde vs. C5-Aldehyde Positional Isomerism: Differential Reactivity in Condensation and Cross-Coupling Pathways

The target compound bears the aldehyde at the C4 position, whereas the isomeric 3-isopropyl-1H-pyrazole-5-carbaldehyde (CAS 956723-08-3) positions the formyl group at C5 adjacent to the N1 nitrogen . This positional difference creates distinct electronic environments: the C4-aldehyde resides on a carbon flanked by C3 (isopropyl-substituted) and C5 (unsubstituted), while the C5-aldehyde sits adjacent to the N1 nitrogen, subjecting it to the electron-withdrawing inductive effect of the adjacent heteroatom. Pyrazole C4-carbaldehydes have been demonstrated as competent substrates for microwave-promoted Suzuki cross-coupling reactions yielding 4-substituted-arylpyrazoles with yields typically ranging from 75-92% under optimized conditions (microwave irradiation, Pd catalyst, aqueous base) [1]. In contrast, pyrazole C5-carbaldehydes exhibit distinct reactivity profiles favoring condensation with hydrazines to form hydrazones, and their aldehyde group is more susceptible to nucleophilic attack due to the electron-withdrawing effect of the adjacent N1 nitrogen [2].

Positional Isomer Aldehyde Reactivity Cross-Coupling

N1-Unsubstituted vs. N1-Methyl Derivative: Differential H-Bond Donor Capacity and pKa Modulation

The target compound (N1-unsubstituted) retains an N1-H proton capable of acting as a hydrogen bond donor, a feature absent in the N1-methyl derivative 3-isopropyl-1-methyl-1H-pyrazole-4-carbaldehyde (CAS 1152502-99-2) . The presence of the N1-H proton in the target compound modulates the pKa of the pyrazole ring: 1H-pyrazoles typically exhibit pKa values in the range of 2.5-3.5 (for the conjugate acid of the ring nitrogen) and 14-15 (for deprotonation of the N1-H) [1]. Methylation at N1 eliminates the acidic N1-H proton, removing H-bond donor capacity and altering the ring's electronic distribution. The N1-unsubstituted pyrazole can participate in both H-bond donation (via N1-H) and acceptance (via N2 lone pair), whereas the N1-methyl analog functions exclusively as an H-bond acceptor.

Hydrogen Bonding pKa Drug Design

3-Isopropyl vs. 3-Methyl Substituent: Steric Bulk Differentiation and Melting Point Shift

The 3-isopropyl group of the target compound introduces greater steric bulk than the 3-methyl substituent found in 3-methyl-1H-pyrazole-4-carbaldehyde (CAS 112758-40-4). The 3-methyl analog is a solid with a well-defined melting point range of 105-110°C and commercial purity specifications of 97-98% . The target compound, bearing the bulkier isopropyl group, exhibits distinct thermal behavior requiring refrigerated storage (2-8°C) for stability maintenance . The increased steric demand of the isopropyl group (calculated Taft Es steric parameter: -0.47 for isopropyl vs. 0.00 for methyl) alters crystal packing efficiency and can influence the conformational preferences of molecules derived from this building block, particularly in constrained binding pockets.

Steric Effects Thermal Properties Crystallography

Purity Benchmarking: 3-Isopropyl-1H-pyrazole-4-carbaldehyde Commercial Availability at 95-97% Purity Across Multiple Qualified Vendors

The target compound is commercially available from multiple reputable vendors with documented minimum purity specifications of 95-97%. AKSci offers the compound at 95% minimum purity (Catalog 8340CW) . Beyotime Biotechnology supplies the N1-isopropyl regioisomer (often cross-listed under the same nomenclature) at 97% purity in multiple package sizes (200mg, 1g, 5g) with storage at 2-8°C . MolCore provides the N1-methyl derivative (3-isopropyl-1-methyl-1H-pyrazole-4-carbaldehyde, CAS 1152502-99-2) at 98% purity . The C5-carbaldehyde positional isomer (CAS 956723-08-3) is offered at 97% purity . These purity tiers are comparable across the pyrazole carbaldehyde class, indicating that the target compound meets industry-standard quality benchmarks without requiring specialized purification post-procurement.

Purity Quality Control Procurement

Optimal Application Scenarios for 3-Isopropyl-1H-pyrazole-4-carbaldehyde (CAS 154926-99-5) Based on Verified Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Modulated Lipophilicity (ΔclogP +0.45 vs. Methyl Analog)

In lead optimization campaigns where fine-tuning lipophilicity is critical for balancing potency, solubility, and metabolic stability, the 3-isopropyl substituent provides a calculated logP increment of approximately 0.45 relative to the 3-methyl analog [1][2]. This translates to roughly 2.8× higher calculated partition coefficient into nonpolar phases. The target compound serves as an ideal building block for introducing controlled lipophilicity without resorting to halogenation or extended alkyl chains that may introduce metabolic liabilities. The N1-unsubstituted pyrazole retains H-bond donor capacity, enabling key interactions with biological targets while the isopropyl group modulates physicochemical properties.

Synthetic Library Construction Leveraging C4-Selective Suzuki Cross-Coupling Chemistry

The C4-carbaldehyde functionality of the target compound positions it as a substrate for microwave-promoted Suzuki cross-coupling reactions that generate 4-substituted-arylpyrazoles. Literature precedent demonstrates that pyrazole C4-carbaldehydes undergo efficient Suzuki coupling under microwave irradiation with Pd catalysis, yielding 4-arylated pyrazoles in 75-92% yields [3]. This synthetic route is not accessible with the C5-carbaldehyde positional isomer (CAS 956723-08-3), which instead favors condensation chemistry at the aldehyde group adjacent to N1 [4]. For medicinal chemistry groups building pyrazole-focused libraries, procurement of the correct C4-isomer is essential for executing this diversification strategy.

Coordination Chemistry and Catalysis Requiring N1-H Hydrogen Bond Donation

The target compound retains the N1-H proton, enabling participation as a hydrogen bond donor in supramolecular assemblies, metal coordination complexes, and ligand-receptor interactions [5]. This feature distinguishes it from N1-alkylated derivatives such as 3-isopropyl-1-methyl-1H-pyrazole-4-carbaldehyde (CAS 1152502-99-2), which lack H-bond donor capacity . In catalysis applications, the N1-H group can facilitate substrate recognition, stabilize transition states through H-bonding, or serve as a proton source in cooperative catalysis. The solid physical state of the target compound (vs. liquid N1-isopropyl regioisomer) further simplifies precise gravimetric dispensing for stoichiometry-sensitive coordination chemistry experiments .

Structure-Activity Relationship (SAR) Studies Probing Steric Tolerance in Enzyme Active Sites

The isopropyl group at C3 (Taft Es steric parameter ≈ -0.47) introduces measurably greater steric bulk than the methyl group (Taft Es = 0.00) found in 3-methyl-1H-pyrazole-4-carbaldehyde (CAS 112758-40-4, mp 105-110°C) . This steric differentiation makes the target compound valuable for SAR studies aimed at mapping steric tolerance within enzyme active sites or receptor binding pockets. When a methyl-substituted analog shows promising activity, systematic replacement with the isopropyl variant can reveal whether additional steric bulk is accommodated or detrimental to target engagement, providing actionable design guidance for subsequent optimization cycles without altering the core pyrazole pharmacophore.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Isopropyl-1H-pyrazole-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.